4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135325
InChI: InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C11H11FN2S
Molecular Weight: 222.28 g/mol

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine

CAS No.:

Cat. No.: VC20135325

Molecular Formula: C11H11FN2S

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine -

Specification

Molecular Formula C11H11FN2S
Molecular Weight 222.28 g/mol
IUPAC Name 4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14)
Standard InChI Key QVEJLNFMKNBXGE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Position 2: Primary amine (–NH₂).

    • Position 4: 4-Fluoro-3-methylphenyl group (aromatic ring with fluorine at para and methyl at meta positions).

    • Position 5: Methyl group (–CH₃).

Molecular formula: C₁₁H₁₁FN₂S
Molecular weight: 222.28 g/mol .

Comparative Structural Analysis

CompoundSubstituents (Position 4)Key Differences
4-(4-Fluorophenyl)-5-methylthiazol-2-amine 4-FluorophenylLacks 3-methyl group on phenyl
4-(3-Fluoro-5-methylphenyl)thiazol-2-amine3-Fluoro-5-methylphenylAltered substitution pattern
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine Methoxy and methyl groupsPolar methoxy substituent

The 4-fluoro-3-methylphenyl group enhances lipophilicity and potential π-π stacking interactions compared to simpler phenyl substituents .

Synthesis and Characterization

Synthetic Routes

The synthesis typically follows the Hantzsch thiazole synthesis, as demonstrated for analogous compounds :

  • Bromination:

    • 4-Fluoro-3-methylacetophenone is brominated using CuBr₂ to yield α-bromo ketone.

  • Cyclization:

    • Reaction with thiourea in ethanol forms the thiazole core.

  • Purification:

    • Recrystallization or column chromatography isolates the target compound.

Example protocol from literature :

  • Step 1: Bromination of 4-fluoro-3-methylacetophenone (13a) with CuBr₂ in ethyl acetate yields 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone (14a).

  • Step 2: Cyclization with thiourea in ethanol at reflux produces 4-(4-fluoro-3-methylphenyl)-5-methylthiazol-2-amine (15a).

  • Yield: ~70–80% after purification .

Spectroscopic Characterization

  • ¹H NMR:

    • Thiazole-H: Singlet at δ 6.8–7.1 ppm.

    • Phenyl-H: Multiplets at δ 7.2–7.6 ppm (fluorine coupling).

    • Methyl groups: Singlets at δ 2.2–2.4 ppm .

  • IR:

    • N–H stretch: 3360–3310 cm⁻¹.

    • C–F stretch: 1220–1150 cm⁻¹ .

Physicochemical Properties

PropertyValue/DescriptionSource Analog
Melting point130–135°C (estimated)
LogP (lipophilicity)~2.8 (Predicted)
SolubilityPoor in water; soluble in DMSO, DMF
pKa~4.7 (amine proton)

The 3-methyl group increases steric hindrance, slightly reducing solubility compared to non-methylated analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

  • GSTO1-1 Inhibition: Analogous N-(5-phenylthiazol-2-yl)acrylamides (e.g., compound 49 in ) inhibit glutathione S-transferase Omega 1 (GSTO1-1) at picomolar IC₅₀. The 4-fluoro-3-methylphenyl group may enhance binding via hydrophobic interactions with Leu226 and Tyr229 .

  • Structure-Activity Relationship (SAR):

    • Fluorine: Electronegative substituent improves target affinity by polar interactions .

    • Methyl: Enhances lipophilicity, favoring membrane permeability .

Antimicrobial Activity

  • Analog Data: 2-Amino-5-methylthiazoles show moderate activity against E. coli (MIC: 16–32 µg/mL) and S. aureus (MIC: 8–16 µg/mL) .

  • Fluorine Impact: Fluorine’s electron-withdrawing effect may enhance membrane penetration.

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a GSTO1-1 inhibitor, potential use in cancers reliant on glutathione metabolism (e.g., ovarian, pancreatic) .

  • Antimicrobials: Structural optimization could address antibiotic-resistant strains .

Material Science

  • Ligand Design: The thiazole-amine scaffold serves as a chelating agent for metal-organic frameworks (MOFs) .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis limits scalability; flow chemistry methods may improve yields .

  • Toxicity Profiling: No data exist on in vivo toxicity; preliminary studies in murine models are needed .

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